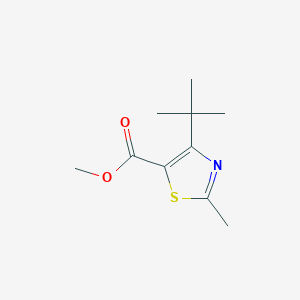

METHYL 4-TERT-BUTYL-2-METHYLTHIAZOLE-5-CARBOXYLATE

CAS No.: 1072944-46-7

Cat. No.: VC3258467

Molecular Formula: C10H15NO2S

Molecular Weight: 213.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1072944-46-7 |

|---|---|

| Molecular Formula | C10H15NO2S |

| Molecular Weight | 213.3 g/mol |

| IUPAC Name | methyl 4-tert-butyl-2-methyl-1,3-thiazole-5-carboxylate |

| Standard InChI | InChI=1S/C10H15NO2S/c1-6-11-8(10(2,3)4)7(14-6)9(12)13-5/h1-5H3 |

| Standard InChI Key | RUEUMJDNWGEPSR-UHFFFAOYSA-N |

| SMILES | CC1=NC(=C(S1)C(=O)OC)C(C)(C)C |

| Canonical SMILES | CC1=NC(=C(S1)C(=O)OC)C(C)(C)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Identification

Methyl 4-tert-butyl-2-methylthiazole-5-carboxylate is a thiazole derivative characterized by a 1,3-thiazole core structure with specific substitutions. The compound is registered in chemical databases with CAS number 1072944-46-7 and PubChem CID 46739156 . Multiple synonyms exist for this compound, including methyl 4-(tert-butyl)-2-methylthiazole-5-carboxylate and methyl 4-tert-butyl-2-methyl-1,3-thiazole-5-carboxylate, which are used interchangeably in scientific literature .

Structural Features

The compound features a thiazole ring as its core structure, which consists of a five-membered ring containing both sulfur and nitrogen atoms. This heterocyclic core is substituted at specific positions: the 2-position contains a methyl group, the 4-position bears a tert-butyl group, and the 5-position features a methyl carboxylate group . The presence of these functional groups contributes to the compound's chemical reactivity and potential biological activities. The structural arrangement provides a unique spatial configuration that may influence its interaction with biological targets.

Chemical Representation

Various chemical notations are used to represent this compound in databases and literature:

Table 1: Chemical Representation of Methyl 4-tert-butyl-2-methylthiazole-5-carboxylate

| Representation Type | Notation |

|---|---|

| SMILES | CC1=NC(=C(S1)C(=O)OC)C(C)(C)C |

| InChI | InChI=1S/C10H15NO2S/c1-6-11-8(10(2,3)4)7(14-6)9(12)13-5/h1-5H3 |

| InChIKey | RUEUMJDNWGEPSR-UHFFFAOYSA-N |

These chemical notations provide standardized representations that enable precise identification and structural comparison in chemical databases and research literature .

Physicochemical Properties

Fundamental Physical Properties

Methyl 4-tert-butyl-2-methylthiazole-5-carboxylate possesses distinct physical properties that define its behavior in various chemical environments. These properties are crucial for understanding its potential applications and handling requirements in laboratory and industrial settings.

Table 2: Physical Properties of Methyl 4-tert-butyl-2-methylthiazole-5-carboxylate

The molecular weight has been reported with slight variations across different sources, with some listing it as 213.2966 g/mol .

Structural Classification

As a thiazole derivative, this compound belongs to a broader class of heterocyclic compounds with a five-membered ring containing both sulfur and nitrogen atoms. The thiazole scaffold is particularly important in medicinal chemistry due to its presence in various bioactive molecules and pharmaceuticals . The specific substitution pattern in methyl 4-tert-butyl-2-methylthiazole-5-carboxylate—with a tert-butyl group at position 4 and a methyl carboxylate at position 5—distinguishes it from other thiazole derivatives and likely influences its chemical behavior and potential biological activities.

Synthetic Approaches and Chemical Reactivity

Chemical Reactions

The reactivity of methyl 4-tert-butyl-2-methylthiazole-5-carboxylate can be inferred from its structural features:

-

The methyl carboxylate group at position 5 can participate in ester hydrolysis, transesterification, and amidation reactions, making it a versatile handle for further modifications .

-

The thiazole ring itself can undergo electrophilic or nucleophilic substitution reactions depending on the reaction conditions.

-

The tert-butyl group at position 4 likely provides steric hindrance and lipophilicity to the molecule.

From related research on thiazole-5-carboxylates, it appears that these compounds can be transformed into various derivatives through reactions at the carboxylate functionality, as evidenced by the synthesis of carboxamide derivatives for biological testing .

Biological and Pharmaceutical Implications

Structure-Activity Relationships

While the search results don't provide specific biological activities for methyl 4-tert-butyl-2-methylthiazole-5-carboxylate, insights can be drawn from research on related thiazole compounds. Structurally similar 2-methyl-thiazole derivatives have demonstrated high potency as TGR5 agonists, with EC50 values around 1 nM in vitro . TGR5 (Takeda G-protein-coupled receptor 5) is a cell surface receptor responsive to bile acids and is expressed in various tissues including the liver, intestine, and skeletal muscle .

The presence of a 2-methyl group on the thiazole ring appears to be particularly important for biological activity in this class of compounds. As noted in the research on 4-phenoxythiazol-5-carboxamides, "the 2-methyl-thiazole derivatives 30c and e displayed the best in vitro potency toward human TGR5, with EC50 values of approximately 1 nM" . This suggests that the 2-methyl substitution present in our target compound might contribute to potential biological activity.

Metabolic Considerations

An important limitation noted for 2-methyl-thiazole derivatives is their metabolic stability. According to the research findings, "While endowed with excellent in vitro potency, the 2-methyl-thiazoles were flawed with high microsomal clearance" . This suggests that methyl 4-tert-butyl-2-methylthiazole-5-carboxylate might face similar metabolic challenges if considered for pharmaceutical applications. The high microsomal clearance could limit its potential as an orally available therapeutic agent, necessitating structural modifications to improve metabolic stability if pursuing pharmaceutical development.

Comparative Analysis with Related Compounds

Structural Analogues

Several thiazole derivatives structurally related to methyl 4-tert-butyl-2-methylthiazole-5-carboxylate have been studied for their chemical properties and biological activities. One closely related compound is methyl 2-(tert-butyl)thiazole-5-carboxylate, which differs in the position of the tert-butyl group (position 2 instead of position 4) and lacks the 2-methyl group.

Table 3: Comparison of Methyl 4-tert-butyl-2-methylthiazole-5-carboxylate with Related Compounds

| Compound | Molecular Formula | Molecular Weight | Key Structural Differences |

|---|---|---|---|

| Methyl 4-tert-butyl-2-methylthiazole-5-carboxylate | C10H15NO2S | 213.30 g/mol | tert-butyl at position 4, methyl at position 2 |

| Methyl 2-(tert-butyl)thiazole-5-carboxylate | C9H13NO2S | 199.27 g/mol | tert-butyl at position 2, no methyl group |

| Ethyl-4-hydroxy-2-methylthiazole-5-carboxylate | C7H9NO3S | 187.22 g/mol | Ethyl ester instead of methyl, hydroxyl at position 4 |

The difference in substitution patterns likely influences the compounds' electronic properties, steric characteristics, and biological activities .

Structure-Function Correlations

Research on 4-phenoxythiazol-5-carboxamides, which share the thiazole-5-carboxylate core with our target compound, provides insights into structure-function relationships in this class of molecules. Key observations include:

-

The 2-methyl substitution on the thiazole ring significantly enhances potency toward TGR5 receptors

-

Various substitutions at position 4 of the thiazole ring are generally well-tolerated

-

The pattern of substitution on connected phenyl rings follows the preference order: 4-Cl≪3-Cl<2-Cl<2,4-diCl≪2,5-diCl

-

Despite excellent in vitro potency, 2-methyl-thiazoles showed high microsomal clearance

These structure-function correlations provide valuable insights for understanding how structural modifications might influence the properties and activities of methyl 4-tert-butyl-2-methylthiazole-5-carboxylate.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume